2-(4-Methylpiperidin-4-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperidin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(4-7-10)2-5-9-6-3-8/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUZJSVVBFCBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 2 4 Methylpiperidin 4 Yl Ethan 1 Ol
Reactivity of the Hydroxyl Functional Group
The primary alcohol moiety in 2-(4-Methylpiperidin-4-yl)ethan-1-ol is a versatile site for chemical modification, including esterification, etherification, and oxidation reactions.
Esterification Reactions for Advanced Materials Precursors
The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is particularly relevant for the synthesis of polymerizable monomers, which serve as building blocks for advanced materials. For instance, amino alcohols derived from piperidine (B6355638) can be reacted with methacrylic acid or its derivatives to create functional monomers. researchcommons.org
These monomers, containing a piperidine moiety, can be polymerized to produce materials with specific properties, such as high thermal stability or utility as light stabilizers. tandfonline.com The esterification is typically catalyzed by an acid and involves the reaction of the alcohol with an acyl donor.
A representative reaction is the esterification with methacrylic acid to form a methacrylate (B99206) monomer, which can then undergo radical polymerization. researchcommons.org
Table 1: Representative Esterification Reaction for Monomer Synthesis
| Reactant A | Reactant B | Product | Reaction Type | Potential Application |
|---|---|---|---|---|
| This compound | Methacrylic Acid | 2-(4-Methylpiperidin-4-yl)ethyl methacrylate | Fischer Esterification | Synthesis of functional polymers |
This table presents plausible reactions based on known chemistry of similar piperidine-based alcohols. researchcommons.orgresearchcommons.org
Etherification and Alkylation Processes
The formation of ethers from this compound can be achieved through processes like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
This derivatization can be used to introduce a variety of alkyl or aryl groups, thereby modifying the compound's physical and chemical properties, such as solubility and lipophilicity. The synthesis of poly(ester-ether) polymers can also be achieved through methods like hydroesterificative polymerization of enol ethers derived from similar alcohols. osti.gov
Oxidation Pathways and Derivative Formation
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to its corresponding aldehyde, 2-(4-methylpiperidin-4-yl)acetaldehyde. khanacademy.org Care must be taken to use anhydrous conditions to prevent overoxidation. khanacademy.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from sodium dichromate and sulfuric acid), will lead to the formation of the carboxylic acid, 2-(4-methylpiperidin-4-yl)acetic acid. chemguide.co.ukyoutube.com In this case, the reaction is often performed under reflux to ensure complete conversion. chemguide.co.uk An efficient oxidation of a similar piperidine ethanol (B145695) derivative to a piperidin-2-one has been described using bromine. researchgate.net
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Product Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2-(4-Methylpiperidin-4-yl)acetaldehyde | Aldehyde |
This table outlines expected products based on standard oxidation reactions of primary alcohols. libretexts.org
Transformations at the Piperidine Nitrogen Atom
The secondary nitrogen atom in the piperidine ring is nucleophilic and basic, making it a prime site for alkylation, acylation, and salt formation.
N-Alkylation and N-Acylation Reactions
The piperidine nitrogen can be readily alkylated using alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. researchgate.net To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate is often added. chemicalforums.com Another common method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. google.com
N-acylation occurs when the piperidine nitrogen reacts with acylating agents like acyl chlorides or anhydrides. This reaction forms a stable amide bond and is a common strategy in the synthesis of various derivatives.
Table 3: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| N-Alkylation | Methyl Iodide | Tertiary Amine |
| N-Acylation | Acetyl Chloride | Amide |
This table illustrates common derivatizations of the piperidine nitrogen. researchgate.netgoogle.com
Amine-Based Derivatization and Salt Formation
As a secondary amine, the piperidine nitrogen is basic and reacts with acids to form ammonium (B1175870) salts. The most common example is the formation of a hydrochloride salt by reacting the parent compound with hydrochloric acid. This process is frequently employed to enhance the water solubility and crystalline nature of the compound, which facilitates its handling, purification, and formulation in pharmaceutical contexts. myskinrecipes.com
Besides simple salt formation, the nucleophilic nitrogen can participate in other reactions, such as Michael additions or reactions with sulfonyl chlorides to form sulfonamides, further expanding the range of accessible derivatives.
Functionalization of the Piperidine Ring System
The piperidine ring of this compound is a key site for chemical modification, allowing for the introduction of various substituents to modulate the molecule's physicochemical and biological properties.
Alpha-Functionalization to Nitrogen
The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as N-alkylation and N-arylation. These modifications are fundamental in the synthesis of a wide array of derivatives with potential applications in drug discovery.
A notable example of N-functionalization is the synthesis of analogs of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, which have been investigated as selective inhibitors of glutaminase (B10826351) 1 (GLS1). nih.gov In these syntheses, the piperidine nitrogen is functionalized with a heterocyclic system, demonstrating a common strategy to introduce diverse chemical moieties. The general synthetic approach involves the reaction of the parent piperidine with a suitable electrophile, such as a halo-substituted heterocycle, often in the presence of a base to facilitate the reaction.
Systematic exploration of the structure-activity relationship of these analogs has led to the discovery of potent and selective inhibitors. nih.gov The introduction of different substituents on the piperidine nitrogen has been shown to significantly impact the compound's potency and metabolic stability. nih.gov
| Reagent | Reaction Type | Product Class | Reference |
| Halo-substituted heterocycle | N-Arylation | N-Heteroaryl piperidines | nih.gov |
| Alkyl halide | N-Alkylation | N-Alkyl piperidines | General Knowledge |
| Acyl chloride | N-Acylation | N-Acyl piperidines | General Knowledge |
Ring Annulation and Spiro Compound Formation
The formation of spirocyclic structures from piperidine derivatives is a significant area of research, as spirocycles introduce three-dimensional complexity into molecules, which can be advantageous for biological activity and intellectual property. rsc.org The synthesis of spiropiperidines can be broadly classified into two strategies: the formation of the spiro-ring on a pre-existing piperidine ring, or the formation of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. rsc.org
While direct examples of ring annulation or spiro compound formation starting from this compound are not prevalent in the reviewed literature, general synthetic strategies for the construction of 4-spiropiperidines are well-established and applicable. One such strategy involves the one-pot synthesis of spiro-piperidine derivatives. For instance, new spiro-piperidine derivatives have been synthesized in an eco-friendly manner using ionic liquids. nih.gov This approach highlights a modern and efficient method for constructing complex spirocyclic systems.
Another relevant synthetic approach involves the reaction of 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carboxamide with various reagents in the presence of a piperidinium (B107235) acetate-ionic liquid to afford spiro heterocycles. nih.gov This demonstrates the versatility of functionalized piperidines in the synthesis of diverse spiro compounds. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has also been reported, further illustrating the broad scope of spirocycle formation from piperidine precursors. nih.gov
| Starting Material Class | Reaction Type | Product Class | Reference |
| Functionalized Piperidines | One-pot multicomponent reaction | Spiro-piperidines | nih.gov |
| Piperidine-4-carboxamides | Cyclization | Spiro heterocycles | nih.gov |
| Substituted Piperidones | Multi-step synthesis | Spiro[chroman-2,4'-piperidin]-4-ones | nih.gov |
Development of Novel Linkers and Conjugates Utilizing the Compound
The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, makes it an attractive scaffold for the development of linkers used in various bioconjugation applications, such as in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
In the context of PROTACs, which are heterobifunctional molecules that induce protein degradation, the linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand. nih.gov The length, rigidity, and solubility of the linker are critical for the efficacy of the PROTAC. Piperidine-containing linkers are often utilized to impart rigidity and improve the physicochemical properties of the PROTAC molecule. google.com A patent for PROTAC degraders describes heterobifunctional chemical linkers that include alkane-piperidine and alkyne-piperidine moieties, highlighting the utility of such structures in this field. google.com The this compound structure provides a suitable framework for the synthesis of such linkers, where the amine and alcohol can be orthogonally functionalized to attach the two different ligands.
Similarly, in ADCs, the linker connects the antibody to the cytotoxic payload. The stability of the linker in circulation and its ability to release the payload at the target site are paramount. Bifunctional linkers are essential for constructing these complex molecules. researchgate.netnih.gov The synthesis of bifunctional linkers often involves the use of building blocks that can be selectively modified at two different positions. The structure of this compound, with its distinct amine and hydroxyl functionalities, allows for its potential incorporation into such linker designs. For example, the amine could be acylated or alkylated to attach to a payload, while the alcohol could be derivatized to connect to the antibody or another part of the linker.
| Conjugate Type | Linker Role | Key Structural Feature from Compound | Relevant Linker Class | Reference |
| PROTACs | Connects target-binding and E3 ligase-binding ligands | Piperidine ring for rigidity and solubility | Alkane-piperidine, Alkyne-piperidine | nih.govgoogle.com |
| ADCs | Connects antibody to cytotoxic payload | Bifunctional (amine and alcohol) for orthogonal chemistry | Heterotrifunctional linkers | nih.gov |
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. aps.org Methods like Density Functional Theory (DFT) and Hartree-Fock are standard for these investigations, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net
Electronic Structure and Reactivity Predictions (HOMO-LUMO analysis, electrostatic potential maps)
Understanding the electronic structure of a molecule is fundamental to predicting its chemical reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 2-(4-Methylpiperidin-4-yl)ethan-1-ol, the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group would be expected to significantly influence the frontier orbitals.
Electrostatic Potential Maps (MEPs): MEPs are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They map the electrostatic potential onto the electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). pearson.com For this compound, an MEP would likely show a negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting these as sites for hydrogen bonding and interaction with electrophiles. libretexts.orgresearchgate.net The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a key site for nucleophilic interaction. pearson.com
Conformational Analysis and Energy Landscapes
The flexible structure of this compound, particularly the piperidine ring and the rotatable bond of the ethanol (B145695) side chain, means it can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. The resulting energy landscape maps the relative energies of these conformers, identifying the global minimum (the most stable conformation) and other local minima. This analysis is critical as the molecule's conformation can significantly impact its biological activity and physical properties.
Spectroscopic Property Predictions (Vibrational Frequencies, NMR chemical shifts)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. researchgate.net Each predicted frequency corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, C-N stretches in the piperidine ring, and various bending modes. This predicted spectrum can be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods can predict ¹H and ¹³C NMR chemical shifts. illinois.edupdx.edu While these predictions are approximate, they are highly useful for assigning signals in experimental spectra, especially for complex molecules. pdx.edu The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, including the effects of the nitrogen, oxygen, and methyl group.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, and over time.
Solution-Phase Behavior and Solvent Effects
The properties and behavior of a molecule can change dramatically in the presence of a solvent. researchgate.net Molecular dynamics simulations can model the interactions between the solute (this compound) and solvent molecules, providing insights into solvation shells, diffusion rates, and conformational preferences in solution. mdpi.com The choice of solvent (protic vs. aprotic) would significantly influence the behavior of the hydroxyl and amine functionalities through hydrogen bonding and dipole-dipole interactions. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxyl (-OH) group and the piperidine nitrogen in this compound are capable of forming hydrogen bonds. chemguide.co.uk The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen lone pairs). The tertiary amine nitrogen can act as a hydrogen bond acceptor. Molecular dynamics simulations can reveal the complex network of intermolecular hydrogen bonds that would form between molecules of this compound in a pure sample or with solvent molecules like water. researchgate.netmdpi.com These interactions are fundamental to determining the compound's boiling point, solubility, and crystal packing structure.
Structure-Reactivity and Structure-Property Relationship Modeling in
In the realm of computational and theoretical chemistry, the modeling of structure-reactivity and structure-property relationships provides invaluable insights into the behavior of molecules. For the compound this compound, while specific, in-depth computational studies are not extensively documented in publicly available literature, we can explore the established methodologies and their potential applications to this molecule. By examining techniques such as Quantitative Structure-Activity Relationship (QSAR) and ligand-receptor interaction modeling, we can build a theoretical framework for predicting its chemical and biological behavior.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (non-clinical focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov These models are instrumental in predicting the activity of new compounds, thereby guiding synthetic efforts and prioritizing experimental testing in a non-clinical context.
For a molecule like this compound, a QSAR study would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can be broadly categorized as 1D, 2D, and 3D.
Relevant Molecular Descriptors for this compound:
Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. For this compound (C8H17NO), these would include:
Molecular Weight: 143.23 g/mol
Atom Count: 27
Number of Rings: 1
Number of Rotatable Bonds: 3
Topological Descriptors (2D): These numerical values are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples relevant to this compound include:
Wiener Index: Reflects the branching of the molecule.
Zagreb Indices: Account for the degree of branching.
Kappa Shape Indices: Describe different aspects of the molecular shape.
Quantum Chemical Descriptors (3D): Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. For this compound, these would be crucial for understanding its reactivity:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
Dipole Moment: Indicates the polarity of the molecule, which is significant for its interaction with polar solvents and biological targets.
Partial Atomic Charges: The distribution of electron density across the molecule, highlighting potentially reactive sites.
A hypothetical QSAR model for a series of analogs of this compound could be developed by systematically modifying its structure (e.g., changing the substituent on the piperidine ring, altering the length of the ethanol chain) and correlating the calculated descriptors with an experimentally determined property, such as inhibitory activity against a particular enzyme. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be employed to build the predictive model.
| Descriptor Type | Specific Descriptor | Potential Significance for this compound |
|---|---|---|
| Constitutional | Molecular Weight | Influences pharmacokinetic properties like absorption and distribution. |
| Topological | Wiener Index | Relates to the overall shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Indicates chemical reactivity and potential for covalent interactions. |
| Physicochemical | LogP | Predicts the lipophilicity and membrane permeability of the compound. |
Ligand-Receptor Interaction Modeling in Chemical Systems (e.g., enzyme inhibition mechanisms without clinical data)
Ligand-receptor interaction modeling is a powerful computational tool used to predict and analyze the binding of a small molecule (ligand) to a biological macromolecule (receptor), such as an enzyme or a receptor protein. This approach can elucidate the binding mode, affinity, and the key molecular interactions that stabilize the ligand-receptor complex, all without the need for clinical data.
For this compound, molecular docking and molecular dynamics (MD) simulations are the primary techniques used in this type of modeling. These methods are particularly useful for understanding potential enzyme inhibition mechanisms. Piperidine-containing compounds are known to inhibit a variety of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases. encyclopedia.pub
Molecular Docking:
In a hypothetical scenario, if this compound were to be investigated as an inhibitor of an enzyme like acetylcholinesterase, molecular docking could be used to predict its binding orientation within the enzyme's active site. The key functional groups of the molecule would likely play distinct roles in the binding:
The Hydroxyl (-OH) Group: This group can act as a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues in the active site, such as serine or tyrosine.
The Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and can be protonated at physiological pH. The resulting positive charge could form a strong ionic interaction or a charge-assisted hydrogen bond with an acidic residue like aspartate or glutamate (B1630785) in the active site.
Molecular Dynamics (MD) Simulations:
Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms over time, allowing for an assessment of the stability of the predicted binding pose and a more accurate estimation of the binding free energy. MD simulations can reveal conformational changes in both the ligand and the enzyme upon binding and can highlight the role of water molecules in mediating interactions.
| Molecular Feature of this compound | Potential Type of Interaction | Possible Interacting Amino Acid Residues in an Enzyme Active Site |
|---|---|---|
| Hydroxyl Group | Hydrogen Bonding | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Piperidine Nitrogen (protonated) | Ionic Interaction, Charge-Assisted Hydrogen Bond | Aspartate, Glutamate |
| Methyl Group | Hydrophobic Interaction, Van der Waals Forces | Leucine, Isoleucine, Valine, Phenylalanine |
| Piperidine Ring | Hydrophobic Interaction, Van der Waals Forces | Tryptophan, Phenylalanine, Tyrosine |
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. thermofisher.com For 2-(4-Methylpiperidin-4-yl)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for assigning all proton and carbon signals and confirming the molecule's connectivity.
In the ¹H NMR spectrum, distinct signals would be expected for the methyl group, the protons of the ethanol (B145695) side chain, and the protons on the piperidine (B6355638) ring. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule, with the chemical shifts influenced by their local electronic environment. docbrown.info For instance, the carbon atom bonded to the hydroxyl group would appear at a characteristic downfield shift.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Hydroxyl (-OH) | Broad singlet, ~1.0-4.0 | - |
| Methylene (-CH₂-OH) | Triplet, ~3.6 | ~60 |
| Methylene (-CH₂-Pip) | Triplet, ~1.5 | ~40 |
| Piperidine Ring CH₂ | Multiplets, ~1.4 - 2.8 | ~35-55 |
| Quaternary Piperidine C | - | ~30 |
| Methyl (-CH₃) | Singlet, ~0.9 | ~22 |
Note: The values in this table are illustrative predictions based on typical chemical shifts for similar functional groups and may not represent actual experimental data.
To resolve ambiguities in signal assignment and definitively map the molecular structure, two-dimensional (2D) NMR techniques are employed. oxinst.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂-CH₂-OH) and among the adjacent, non-equivalent protons on the piperidine ring. This helps to trace the connectivity of the carbon backbone through the hydrogen atoms.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J C-H coupling). youtube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H). sdsu.edu HMBC is crucial for identifying quaternary carbons (which have no attached protons and are thus absent in HSQC) and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons and the quaternary C4 of the piperidine ring, as well as the adjacent ring carbons, would confirm the position of the methyl group.
While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a compound's physical properties. ssNMR is a powerful tool for identifying and characterizing different polymorphs, as subtle changes in crystal packing and molecular conformation lead to distinct NMR spectra. For piperidine derivatives, ssNMR could differentiate between polymorphs by detecting variations in the chemical shifts and relaxation times of the carbon and nitrogen atoms within the crystal lattice.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula (C₈H₁₇NO). By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to study the fragmentation pathways of the protonated molecule. mdpi.com Analyzing the resulting fragment ions provides valuable structural information that corroborates the proposed connectivity.
Plausible Fragmentation Pathways:
Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at [M+H - 18]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines. This could result in the loss of the ethyl alcohol side chain or the opening of the piperidine ring.
Cleavage of the Side Chain: Fragmentation at the bond connecting the ethyl group to the piperidine ring would generate a stable piperidinyl-methyl cation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.comsyncsci.com These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating molecules. mdpi.com
For this compound, the key functional groups—hydroxyl (-OH), amine (C-N), and alkyl (C-H) groups—give rise to characteristic vibrational bands.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | 3200-3600 (Weak) |
| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |
| C-O (Alcohol) | Stretching | 1050-1150 | 1050-1150 |
| C-N (Amine) | Stretching | 1020-1250 | 1020-1250 |
Note: The values in this table are illustrative predictions based on typical vibrational frequencies and may not represent actual experimental data.
The broad O-H stretching band in the FT-IR spectrum is a clear indicator of the alcohol functional group and suggests hydrogen bonding. The C-H stretching region provides information about the sp³-hybridized carbons of the piperidine ring and side chains. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the piperidine ring, offering insights into its conformational state (e.g., chair conformation). researchgate.net
X-Ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation. For piperidine derivatives, the six-membered ring typically adopts a stable chair conformation to minimize steric strain. researchgate.nettandfonline.com X-ray analysis of a suitable crystal of this compound would confirm this chair conformation and establish the orientation (axial or equatorial) of the methyl and ethanol substituents on the C4 carbon. ed.ac.uktandfonline.com Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. mdpi.com
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.
Gas Chromatography (GC): Given the compound's likely volatility, GC is a suitable technique for purity analysis. nih.gov The compound is vaporized and passed through a column, separating it from other components based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification, allowing for the determination of purity as a percentage of the total peak area. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. The compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method. A UV detector or a mass spectrometer (LC-MS) can be used for detection, providing quantitative purity data.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography stands as a versatile and widely adopted technique for the analysis and purification of a broad spectrum of organic molecules, including piperidine derivatives. Its application to this compound would be tailored to the compound's specific physicochemical properties, such as its polarity and solubility.
For analytical purposes, HPLC is employed to ascertain the purity of a sample by separating the main component from any synthesis-related byproducts or degradation products. A typical HPLC system for this purpose would involve a C18 column, which is a common choice for reverse-phase chromatography. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve the best separation of the target compound from its impurities. Detection is commonly performed using a UV detector, although other detectors like a mass spectrometer (MS) could be coupled with the HPLC system for more definitive peak identification.
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate and purify larger quantities of the target compound. The goal of preparative HPLC is to obtain the compound of interest at a high purity level, which is crucial for subsequent research or applications. This is achieved by using larger columns and higher flow rates to process more significant sample volumes. The fractions containing the purified compound are collected as they elute from the column.
A hypothetical analytical HPLC method for the purity assessment of this compound is outlined in the table below. It is important to note that these parameters are illustrative and would require optimization and validation.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound contains a polar hydroxyl group, its direct analysis by GC may be challenging due to potential peak tailing and poor chromatographic performance. To overcome this, a derivatization step is often employed to convert the polar functional group into a more volatile and less polar derivative.
Common derivatizing agents for hydroxyl groups include silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the compound, making it more amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (GC-MS) can provide structural information for peak identification.
An illustrative GC method for the analysis of the TMS derivative of this compound is presented in the table below. As with the HPLC method, these conditions are hypothetical and would necessitate experimental optimization.
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Applications of 2 4 Methylpiperidin 4 Yl Ethan 1 Ol in Advanced Chemical Research
Role as a Building Block in Complex Chemical Synthesis
The unique three-dimensional architecture of 2-(4-Methylpiperidin-4-yl)ethan-1-ol, featuring a quaternary carbon center within the piperidine (B6355638) ring, makes it a valuable precursor in the synthesis of complex molecular structures. The presence of both a primary alcohol and a secondary amine (within the piperidine ring) offers orthogonal points for chemical modification.
Precursor to Biologically Active Small Molecules (excluding clinical trials)
The 4,4-disubstituted piperidine framework is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. This structural unit can impart favorable pharmacokinetic properties, such as improved metabolic stability and reduced off-target effects, by restricting the molecule's conformational flexibility.
Research has demonstrated the importance of the 4,4-disubstituted piperidine moiety in the development of potent and selective antagonists for various biological targets. For instance, this core has been integral in the design of high-affinity NK1 antagonists. Further structure-activity relationship studies have shown that a wide range of substituents on the piperidine nitrogen, including acyl and sulfonyl derivatives, are well-tolerated, highlighting the synthetic versatility of this scaffold. researchgate.net
Moreover, the piperidine ring is a key component in a multitude of bioactive compounds, including those with analgesic properties. A series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic activity, with several analogues demonstrating potency comparable to morphine. nih.gov Additionally, N-benzyl 4,4-disubstituted piperidines have been identified as a promising class of inhibitors for the H1N1 influenza virus, acting through a novel mechanism involving the hemagglutinin fusion peptide. ed.ac.ukrsc.org The presence of the hydroxyethyl (B10761427) group in this compound provides a convenient attachment point for introducing further diversity and functionality to create libraries of compounds for screening against various biological targets.
The spiropiperidine moiety, which can be conceptually derived from 4,4-disubstituted piperidines, is another important pharmacophore. Spiropiperidine derivatives have been investigated for a wide range of therapeutic applications, including as treatments for central nervous system diseases, as anti-HIV agents, and for their anti-inflammatory properties. nih.gov The synthesis of such spirocycles is an active area of research, with various methodologies being developed for their construction. researchgate.net
Intermediate in Natural Product Synthesis
While the direct application of this compound as an intermediate in the total synthesis of natural products is not extensively documented, its structural components are found in various natural alkaloids. The piperidine ring is a ubiquitous feature in a vast number of natural products, and methods for its stereoselective synthesis and functionalization are of great importance. nih.govcas.cz
The 4,4-disubstituted nature of this compound makes it a potential precursor for the synthesis of spiropiperidine-containing natural products. Although 2-spiropiperidines are more commonly synthesized en route to natural products, the development of synthetic strategies for all types of spiropiperidines is of interest. nih.govresearchgate.net The functional groups of this compound could be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of spirocyclic systems. For instance, the hydroxyl group could be converted into a leaving group to allow for a nucleophilic attack from a pre-functionalized methyl group at the 4-position, or it could be used to introduce a tether for a ring-closing metathesis reaction. The synthesis of natural products containing spirocarbocycles is a testament to the ingenuity of synthetic chemists in constructing complex three-dimensional structures. rsc.org
Application in Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central concept in this field, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. The structural features of this compound, namely the piperidine ring and the hydroxyl group, make it a candidate for participation in such systems.
Piperidine and its derivatives have been shown to form inclusion complexes with host molecules like β-cyclodextrin. researchgate.netnih.gov These host-guest complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. The piperidine ring of the guest molecule is typically accommodated within the hydrophobic cavity of the cyclodextrin (B1172386) host. The hydroxyl group of this compound could potentially engage in hydrogen bonding interactions with the rim of the cyclodextrin, further stabilizing the complex.
Furthermore, piperazine, a related six-membered nitrogen heterocycle, is widely used as a building block for the self-assembly of supramolecular hydrogen-bonded networks. The ability of the piperidine nitrogen and the hydroxyl group in this compound to act as hydrogen bond donors and acceptors suggests its potential use in the construction of ordered supramolecular architectures. The self-assembly of peptides, which can be influenced by the incorporation of cyclic amino acids, can lead to the formation of various nanostructures with potential biomedical applications.
Utilization in Materials Science Research
The incorporation of specific molecular building blocks into polymers and other materials can imbue them with desired functional properties. The piperidine moiety of this compound offers a versatile platform for its integration into advanced materials.
Monomer or Component in Functional Polymer Synthesis
Polymers containing piperidine units in their structure have been investigated for a variety of applications. For instance, poly(aryl piperidinium) polymers, which feature piperidinium (B107235) cations in their backbone, have been developed for use as anion exchange membranes. These membranes are crucial components in electrochemical devices such as fuel cells. The this compound could be a valuable monomer in the synthesis of such polymers, with the hydroxyl group providing a reactive site for polymerization.
Additionally, polymers with pendant piperidine groups have been synthesized. The termination of polymerization reactions with piperidine is a known technique in the synthesis of certain polymers like poly(2-oxazoline)s. The hydroxyl group of this compound could be modified to bear a polymerizable group, allowing for its incorporation as a side chain in a polymer. Such functional polymers could have applications in areas like drug delivery, where piperidine-based films have been explored for their antimicrobial properties and ability to facilitate controlled release. The synthesis of piperazine-based antimicrobial polymers further highlights the utility of six-membered nitrogen heterocycles in creating functional materials.
Integration into Optoelectronic Materials
Nitrogen-containing heterocycles are a significant class of compounds used in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). These heterocycles can influence the electronic properties of the material, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Materials containing nitrogen heterocycles have been successfully employed as host materials and electron transport materials in highly efficient phosphorescent OLEDs. While aromatic nitrogen heterocycles are more commonly used, the incorporation of saturated heterocycles like piperidine could offer a means to tune the solubility, morphology, and charge-transporting properties of the material. The this compound could be integrated into the structure of a larger organic molecule designed for optoelectronic applications, either as part of the core structure or as a peripheral substituent. The design and synthesis of novel sulfur and nitrogen-containing polycyclic heteroaromatics have shown that subtle structural modifications can significantly impact their optoelectronic properties.
Lack of Specific Research Data for this compound in Advanced Chemical Applications
Despite a comprehensive search of available scientific literature, detailed research findings specifically focusing on the applications of this compound in the areas of ligand design for metal catalysis, organocatalysis, and analytical chemistry are not presently available. Consequently, the construction of a detailed, data-rich article as per the requested outline cannot be fulfilled at this time.
The structural motif of this compound, featuring a sterically hindered tertiary amine and a primary alcohol, suggests its potential utility in several areas of advanced chemical research. The piperidine scaffold is a well-established privileged structure in medicinal chemistry and catalyst design. The presence of both a nitrogen atom and a hydroxyl group offers potential coordination sites for metal ions, and the chiral center at the 4-position of the piperidine ring could, in principle, be exploited in asymmetric catalysis.
However, a thorough investigation into scientific databases and chemical literature did not yield specific studies that have utilized this compound for the following applications:
Role in Analytical Chemistry Research:There is no documented use of this compound as a derivatizing agent to enhance the analytical detection of other molecules or its use as a certified analytical standard for calibration purposes.
While general principles of ligand design, catalysis, and analytical derivatization exist for compounds with similar functional groups (e.g., other piperidine derivatives or amino alcohols), the strict focus on this compound, as per the user's instructions, precludes the inclusion of such analogous but non-specific information.
Therefore, until specific research on this compound is published in the scientific domain, it is not possible to provide a detailed and evidence-based article on its applications in the requested sub-fields of advanced chemical research.
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for its Synthesis
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable routes to 2-(4-Methylpiperidin-4-yl)ethan-1-ol. Key areas of investigation could include:
Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and reduce the need for harsh reagents and protecting groups. Lipases or alcohol dehydrogenases could be explored for key synthetic steps. The use of robust biocatalysts can also facilitate continuous flow synthesis, a more sustainable and scalable approach. rsc.org
Renewable Feedstocks: Investigating the synthesis of the piperidine (B6355638) ring or the ethanol (B145695) side chain from biomass-derived starting materials would significantly improve the compound's environmental footprint.
Greener Solvents and Reaction Conditions: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents is crucial. researchgate.net Additionally, exploring energy-efficient reaction conditions, potentially through microwave-assisted or flow chemistry setups, will be beneficial. unibe.ch The pharmaceutical industry is increasingly adopting such strategies to improve the sustainability of active pharmaceutical ingredient (API) synthesis. pharmtech.com
| Green Chemistry Approach | Potential Benefit |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. |
| Greener Solvents | Lower environmental impact, improved process safety. |
| Flow Chemistry | Enhanced safety, scalability, and efficiency. unibe.ch |
Exploration of Novel Reactivity and Transformation Pathways
The unique combination of a primary alcohol and a sterically hindered tertiary amine in this compound opens the door to a wide range of chemical transformations that remain to be explored. Future research should focus on uncovering novel reactivity and developing new synthetic methodologies based on this scaffold.
Potential areas for exploration include:
Selective Functionalization: Developing methods for the selective functionalization of either the hydroxyl group or the piperidine nitrogen would greatly enhance the synthetic utility of this compound.
Ring-Opening and Ring-Expansion Reactions: Investigating the reactivity of the piperidine ring under various conditions could lead to the synthesis of novel acyclic and larger heterocyclic structures.
Oxidative and Reductive Transformations: A systematic study of the oxidation of the primary alcohol to an aldehyde or carboxylic acid, and the reduction of the piperidine ring, would expand the library of accessible derivatives.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the discovery and development process. For this compound, advanced computational modeling can be employed to:
Predict Physicochemical Properties: Density Functional Theory (DFT) and other quantum mechanical methods can be used to accurately predict properties such as pKa, bond dissociation energies, and spectral data.
Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of potential reactions, guiding the design of more efficient synthetic routes.
Design Novel Derivatives: Molecular modeling can be used to design new derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics.
Integration into Next-Generation Functional Materials and Catalytic Systems
The structural features of this compound make it an attractive candidate for incorporation into advanced functional materials and catalytic systems.
Polymer Chemistry: The primary alcohol can serve as a monomer for the synthesis of polyesters and polyurethanes. The piperidine moiety could impart unique properties such as basicity, thermal stability, or metal-coordinating ability to the resulting polymers.
Ionic Liquids: Quaternization of the piperidine nitrogen could lead to the formation of novel ionic liquids with potential applications as green solvents or electrolytes.
Ligand Design for Catalysis: The compound can be modified to act as a ligand for transition metal catalysts. The steric hindrance around the nitrogen atom could influence the selectivity of catalytic reactions.
Uncovering New Roles in Interdisciplinary Chemical Research Fields
The versatility of the this compound scaffold suggests its potential for application in a variety of interdisciplinary research areas.
Medicinal Chemistry: While this article does not delve into specific therapeutic applications, the piperidine motif is a common feature in many biologically active compounds. For instance, analogs of similar piperidine-containing structures have been investigated as inhibitors of enzymes like glutaminase (B10826351) 1, which is implicated in cancer. nih.gov Future research could explore the potential of derivatives of this compound as scaffolds for the development of new therapeutic agents.
Chemical Biology: Fluorescently labeling the molecule could enable its use as a probe to study biological processes.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and potentially coordinate with metal ions makes it an interesting building block for the construction of self-assembled supramolecular architectures.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and innovations across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the common laboratory-scale synthesis routes for 2-(4-Methylpiperidin-4-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic ring-opening of ethylene oxide by 4-methylpiperidine under basic catalysis. Sodium hydroxide (NaOH) is typically used to deprotonate the piperidine nitrogen, enhancing nucleophilicity. Reaction parameters such as temperature (40–60°C), solvent (anhydrous ethanol or THF), and ethylene oxide stoichiometry (1.2–1.5 equivalents) influence yield and purity. Post-synthesis purification involves fractional distillation or column chromatography .
- Optimization : Kinetic studies suggest higher yields (75–85%) when using slow addition of ethylene oxide to avoid polymerization. Catalyst concentration (5–10 mol% NaOH) and inert atmosphere (N₂/Ar) minimize side reactions.
Q. How can researchers validate structural purity using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 1.2–1.4 ppm (piperidine methyl group), δ 3.5–3.7 ppm (hydroxyl-bearing ethyl chain). ¹³C NMR confirms the quaternary carbon at δ 45–50 ppm. Reference data from structurally similar compounds (e.g., 2-(3-Methylpiperidin-4-yl)ethan-1-ol) guide interpretation .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 158.2 (calculated for C₈H₁₇NO).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% area under the curve).
Advanced Research Questions
Q. What structural modifications enhance the neuropharmacological activity of this compound analogs?
- SAR Strategies :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., halogens) on the piperidine ring increases lipophilicity and blood-brain barrier penetration. For example, 2-(1-(3-Bromobenzyl)piperidin-4-yl)ethan-1-ol shows improved σ-receptor binding .
- Chain Elongation : Extending the ethyl chain to propyl or butyl alters receptor selectivity (e.g., dopamine vs. serotonin receptors). Comparative data from analogs like 2-(1-Pentylpiperidin-4-yl)ethan-1-ol highlight trade-offs between potency and metabolic stability .
- Table 1 : Key SAR Findings for Piperidine Derivatives
Q. How do computational models predict the binding mode of this compound to σ receptors?
- Methodology :
- Molecular Docking (AutoDock Vina) : The hydroxyl group forms hydrogen bonds with σ receptor residues (e.g., Tyr 173), while the piperidine methyl group occupies a hydrophobic pocket. Docking scores correlate with experimental IC₅₀ values (R² = 0.82) .
- MD Simulations (GROMACS) : 100-ns simulations reveal stable binding in the receptor’s transmembrane domain, with RMSD < 2.0 Å after equilibration.
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Critical Analysis Framework :
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO-K1) and incubation times (24–72 hrs) may explain discrepancies in IC₅₀ values. Standardized protocols (e.g., Eurofins Panlabs) improve reproducibility .
- Compound Stability : Degradation in aqueous buffers (pH 7.4, 37°C) over 24 hrs can reduce apparent activity. LC-MS monitoring of stability is recommended .
Methodological Challenges
Q. What purification challenges arise during scale-up of this compound, and how are they addressed?
- Issues : High polarity and hygroscopicity complicate crystallization. Residual ethylene oxide (<0.1 ppm) must be removed for toxicity compliance.
- Solutions :
- Chromatography : Flash silica gel columns (hexane/ethyl acetate gradient) achieve >98% purity.
- Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) minimizes thermal degradation .
Q. How do researchers differentiate enantiomers of chiral piperidine derivatives?
- Chiral Resolution :
- HPLC : Chiralpak AD-H column (heptane/ethanol 90:10) separates enantiomers with α > 1.2.
- Synthesis : Asymmetric hydrogenation using Ru-BINAP catalysts yields enantiopure (>99% ee) products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
